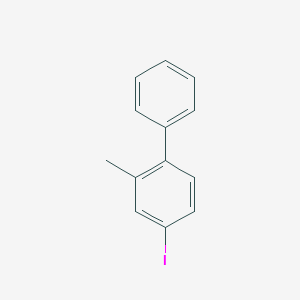

4-Iodo-2-methyl-1,1'-biphenyl

Description

The Biphenyl (B1667301) Core as a Fundamental Scaffold in Modern Organic Chemistry

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged structural motif in modern organic chemistry. rsc.orggre.ac.uk Its rigid yet conformationally flexible nature provides a foundational scaffold for a vast array of molecules, from pharmaceuticals and agrochemicals to liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The biphenyl framework is present in numerous biologically active natural products, highlighting its importance in medicinal chemistry. rsc.org The inherent aromaticity of the two rings allows for diverse functionalization, enabling the precise tuning of electronic and steric properties to achieve desired molecular functions. rsc.org

Strategic Importance of Halogenated Biphenyls as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the biphenyl scaffold dramatically enhances its synthetic utility, transforming it into a versatile intermediate for a multitude of chemical transformations. researchgate.net Halogenated biphenyls, particularly those containing iodine or bromine, are key precursors in a wide range of transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic strategy. wikipedia.org

The reactivity of the halogenated position is influenced by the nature of the halogen atom, with the bond strength decreasing down the group (F > Cl > Br > I). This trend generally makes iodo-substituted biphenyls the most reactive in oxidative addition steps of catalytic cycles, such as in the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. wikipedia.orglibretexts.org This predictable reactivity allows for selective transformations at specific sites within a molecule, a crucial aspect for the efficient synthesis of complex targets.

Contextualizing 4-Iodo-2-methyl-1,1'-biphenyl within Contemporary Biaryl Research

Within the family of halogenated biphenyls, this compound emerges as a compound of significant interest. Its structure combines the high reactivity of the iodo group at the 4-position with the steric and electronic influence of a methyl group at the 2-position. This specific substitution pattern can direct the regioselectivity of subsequent reactions and influence the conformational properties of the resulting biaryl products.

The presence of the iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 4-position. The methyl group at the 2-position introduces a degree of steric hindrance that can be strategically exploited in asymmetric synthesis and in the control of molecular conformation. Research on related substituted biphenyls demonstrates their role as precursors to complex ligands, pharmaceuticals, and functional materials. sigmaaldrich.comsigmaaldrich.com For instance, a structurally related compound, 2-((1,1'-biphenyl)-4-yloxy)-N-(4-iodo-2-methylphenyl)acetamide, highlights the use of the 4-iodo-2-methylphenyl moiety as a key building block. sigmaaldrich.com

The following table provides a summary of the key properties of this compound and a closely related isomer for comparison.

| Property | This compound | 2-Iodo-4'-methyl-1,1'-biphenyl |

| CAS Number | Not explicitly found, but related structures exist | 14385-93-4 guidechem.combldpharm.comambeed.com |

| Molecular Formula | C13H11I | C13H11I guidechem.com |

| Molecular Weight | 294.13 g/mol | 294.13091 g/mol guidechem.com |

| General Description | Likely a solid at room temperature | Solid at room temperature guidechem.com |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents cymitquimica.com |

The utility of this compound is best understood through its application in key synthetic transformations, which are central to the construction of more complex molecules. The reactivity of the C-I bond is pivotal in these reactions.

Structure

3D Structure

Properties

Molecular Formula |

C13H11I |

|---|---|

Molecular Weight |

294.13 g/mol |

IUPAC Name |

4-iodo-2-methyl-1-phenylbenzene |

InChI |

InChI=1S/C13H11I/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

DLGJDXSUHCXMNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 2 Methyl 1,1 Biphenyl and Cognate Iodobiphenyl Systems

Transition-Metal-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Transition-metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the formation of aryl-aryl bonds. acs.orgnih.gov These methods offer high efficiency and functional group tolerance, making them indispensable for the synthesis of complex biaryl compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad substrate scope. libretexts.orgorgchemres.org It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent system. For aryl iodide substrates, which are generally more reactive than their bromide or chloride counterparts, specific conditions can be tailored to maximize yield and minimize side reactions.

Research has shown that for the coupling of aryl iodides, a variety of palladium catalysts and ligands can be effective. For instance, a system employing Na₂PdCl₄ as the palladium source and sSPhos as the ligand has been developed for the coupling of DNA-conjugated aryl iodides at a mild temperature of 37°C in an aqueous acetonitrile (B52724) system. nih.govfrontiersin.org The optimization of this system revealed that potassium carbonate (K₂CO₃) is a highly effective base. nih.gov

In other studies, the combination of Pd(OAc)₂ and triphenylphosphine (B44618) (PPh₃) has been a classical choice. However, it has been observed that the coupling of aryl iodides at lower temperatures (around 50°C) can be surprisingly inefficient with this system, in contrast to the corresponding aryl bromides. utas.edu.auacs.org This has been attributed to the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate in the presence of excess PPh₃. utas.edu.auacs.org

The choice of solvent also plays a critical role. While mixtures of organic solvents like toluene/water or n-propanol/water are common, the specific solvent can significantly impact the reaction rate and yield. acs.orgacs.org For example, in some cases, DMF/water has been shown to be more effective than n-PrOH/water for the coupling of aryl iodides at lower temperatures. acs.org

The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of aryl iodides from various studies:

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Substrate | Yield (%) | Reference |

| Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | DNA-conjugated aryl iodide | Good to Excellent | nih.govfrontiersin.org |

| Pd(OAc)₂ / PPh₃ | K₃PO₄ | n-PrOH/H₂O | 50 | 4-Iodotoluene | Low | acs.org |

| Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF/H₂O | 50 | 4-Iodotoluene | High | acs.org |

| 7% Pd/WA30 | NaOH | H₂O/1,4-Dioxane | 60 | 4'-Iodoacetophenone | High | mdpi.com |

| Pd(acac)₂ / Ligand-free | KOH | Ethanol | Elevated | Aryl iodides | N/A | bohrium.com |

The synthesis of axially chiral biaryls, which exhibit atropisomerism, is a significant area of research due to the importance of these structures in medicinal chemistry and materials science. acs.org Asymmetric Suzuki-Miyaura coupling provides a powerful tool for the enantioselective synthesis of these compounds. sioc-journal.cn

The key to achieving high enantioselectivity lies in the design and use of chiral ligands. Structurally rigid and sterically bulky biaryl monophosphorus ligands have been developed to control the stereochemical outcome of the reaction. sioc-journal.cn These ligands can induce high enantioselectivity in the coupling of sterically demanding substrates, leading to the formation of tetra-ortho-substituted biaryls. sioc-journal.cnnih.gov

One successful strategy involves the use of a chiral biaryl monophosphorus ligand that utilizes secondary interactions, such as π-π stacking or polar-π interactions, with one of the coupling partners to enhance enantioselectivity. sioc-journal.cn For example, the use of a resolved sulfonated SPhos (sSPhos) ligand has enabled the atroposelective synthesis of highly enantioenriched 2,2'-biphenols through a rare asymmetric phenyl-phenyl cross-coupling. acs.org

The development of these stereoselective methods has been instrumental in the total synthesis of complex chiral natural products containing biaryl motifs. sioc-journal.cnthieme-connect.com

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate, cis-[Pd(II)(Ar)(X)L₂]. nih.gov

Transmetalation: In this step, the aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation by a base. The exact mechanism of transmetalation can be complex and is often the rate-determining step. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the Pd(II) complex, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govacs.org

Kumada and Negishi Cross-Coupling Methodologies

The Kumada and Negishi couplings are powerful alternatives to the Suzuki-Miyaura reaction for C-C bond formation. nih.gov

The Kumada coupling , first reported in 1972, utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgambeed.comorganic-chemistry.org This method is advantageous as it directly employs readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. rsc.org For instance, the synthesis of 4'-methoxy-2-methyl-biphenyl (B1599711) has been achieved in high yield using a nickel or palladium catalyst to couple a chlorotoluene with a methoxyphenylmagnesium bromide. rsc.org

The Negishi coupling employs an organozinc reagent and is also commonly catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of an aryl zinc halide with an aryl halide in the presence of a palladium or nickel catalyst can produce unsymmetrical biaryls in good yields. rsc.orgorganic-chemistry.org Copper-catalyzed Negishi couplings have also been developed as a more cost-effective and less toxic alternative to palladium and nickel systems. organic-chemistry.org These reactions can proceed under ligand-free conditions and tolerate a variety of functional groups. organic-chemistry.org

The general mechanism for both Kumada and Negishi couplings follows the same fundamental steps as the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgrsc.org

Ullmann Coupling and Copper-Mediated Biaryl Formation

The Ullmann reaction , historically one of the first methods for biaryl synthesis, involves the copper-catalyzed coupling of two aryl halides. iitk.ac.inorganic-chemistry.org The classic Ullmann reaction requires high temperatures (often around 200°C) and an excess of copper. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Modern variations of the Ullmann reaction have been developed to proceed under milder conditions. For example, a palladium-catalyzed Ullmann-type biaryl synthesis has been developed using hydrazine (B178648) hydrate (B1144303) as a reducing agent at room temperature, which works for both electron-rich and electron-deficient aryl iodides. rsc.org

Copper-mediated cross-coupling reactions, in general, are gaining traction as a more sustainable alternative to palladium-catalyzed processes. rsc.org Copper(I) iodide has been shown to be an effective catalyst for the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org These reactions demonstrate good to excellent yields and tolerate a wide range of functional groups. organic-chemistry.org The mechanism is believed to involve the formation of a [CuAr] intermediate that then reacts with the aryl iodide. organic-chemistry.org

An in-depth examination of the synthetic routes toward 4-Iodo-2-methyl-1,1'-biphenyl and related iodobiphenyl structures reveals a landscape of sophisticated chemical strategies. These methodologies range from classic cross-coupling reactions, enhanced by modern catalyst design, to direct functionalization techniques that offer novel pathways for molecular construction. This article delves into the specific methods employed for the synthesis of these valuable chemical entities.

Synthesis of Heterocyclic Compounds

The functionalized biphenyls derived from 4-Iodo-2-methyl-1,1'-biphenyl can serve as precursors for the synthesis of various heterocyclic compounds. One notable example is the synthesis of carbazoles, which are important structural motifs in many natural products and functional materials. Intramolecular C-N bond formation from a suitably substituted biphenyl (B1667301), such as an amino-biphenyl, can lead to the carbazole (B46965) ring system. The strategic placement of the methyl group in this compound can influence the properties of the resulting carbazole.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of 4-Iodo-2-methyl-1,1'-biphenyl, offering precise information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound provides distinct signals for the methyl group and the aromatic protons on both phenyl rings. The methyl protons are expected to appear as a singlet in the upfield region, typically around δ 2.25 ppm, a characteristic chemical shift for a methyl group attached to an aromatic ring. wiley-vch.de

The aromatic region of the spectrum is more complex, showing signals for the eight protons distributed across the two rings. The protons on the 2-methylphenyl ring are influenced by the electron-donating methyl group, while the protons on the 4-iodophenyl ring are affected by the iodo substituent. Based on analyses of similar compounds like 4-fluoro-2'-methylbiphenyl and 2-bromo-2'-methylbiphenyl, the signals can be predicted. wiley-vch.debeilstein-journals.org The protons on the unsubstituted phenyl ring typically appear as a multiplet between δ 7.35-7.55 ppm. For the substituted ring, the proton ortho to the methyl group is expected around δ 7.20-7.30 ppm, while the protons on the iodo-substituted ring would show distinct patterns. Specifically, the protons ortho to the iodine atom are expected to appear as a doublet around δ 7.75-7.80 ppm, and the protons meta to the iodine would be a doublet at a slightly more upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (-CH₃) | ~2.25 | Singlet |

The ¹³C NMR spectrum reveals 13 distinct signals, corresponding to each unique carbon atom in the this compound molecule. The methyl carbon signal is anticipated in the upfield region, around δ 20.5 ppm. wiley-vch.de In the aromatic region, the most characteristic signal is the carbon atom directly bonded to the iodine (C-I). This carbon experiences a significant upfield shift due to the heavy atom effect of iodine, and its resonance is expected around δ 93.0 ppm. rsc.org The other aromatic carbons appear in the typical range of δ 125-145 ppm. The quaternary carbons, including those at the biphenyl (B1667301) linkage and those bearing the substituents, are generally of lower intensity. For example, in 4-fluoro-2'-methylbiphenyl, the quaternary carbons appear at δ 140.8 and 135.2 ppm. wiley-vch.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~20.5 |

| C-I | ~93.0 |

| Aromatic C-H | ~125 - 138 |

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) techniques are essential to confirm the complete structural assignment and connectivity.

Correlation Spectroscopy (COSY): A COSY experiment would establish the proton-proton (¹H-¹H) coupling networks within each of the two aromatic rings, confirming the relative positions of the protons on each ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the quaternary carbons and, most importantly, for confirming the connectivity between the two phenyl rings and the precise locations of the iodo and methyl substituents. For instance, a correlation between the methyl protons and the adjacent quaternary carbon would confirm the C2 position of the methyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group is observed in the 2850-2975 cm⁻¹ region. docbrown.info The aromatic C=C stretching vibrations cause a series of sharp bands in the 1450-1600 cm⁻¹ range. C-H bending vibrations appear in the 690-900 cm⁻¹ region, and their specific pattern can help determine the substitution pattern of the aromatic rings. The most diagnostic peak for this molecule would be the C-I stretching vibration, which is expected to appear at low frequencies, typically in the 500-600 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, often give strong signals in the Raman spectrum. For biphenyl, a strong peak is observed around 1276 cm⁻¹. researchgate.net The C-I bond is also Raman active. Due to the high polarizability of the C-I bond, its stretching vibration can produce a distinct signal.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2975 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Inter-ring Stretch | ~1280 | Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the biphenyl chromophore. Unsubstituted biphenyl exhibits a strong absorption band (π → π* transition) around 250 nm. The presence of the methyl and iodo substituents, acting as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity. For instance, 4-methylbiphenyl (B165694) has an absorption maximum (λ_max) at approximately 251 nm. nist.gov The iodine substituent, with its lone pairs of electrons, can also participate in resonance and would contribute to a red shift. The lower cut-off wavelength for a similarly substituted compound, (E)-4-Iodo-2-[(phenylimino)methyl]phenol, was found to be 350 nm, indicating significant electronic conjugation. ijpronline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns. The molecular formula of this compound is C₁₃H₁₁I, giving a molecular weight of 294.13 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 294. The fragmentation pattern would likely involve several key bond cleavages:

Loss of Iodine: A very common fragmentation pathway for iodo-aromatics is the loss of the iodine atom, which would result in a significant peak at m/z = 167 ([M-I]⁺). This fragment corresponds to the 2-methylbiphenyl (B165360) cation.

Loss of Methyl Radical: Cleavage of the methyl group would lead to a peak at m/z = 279 ([M-CH₃]⁺).

Biphenyl Fragmentation: Further fragmentation of the biphenyl backbone could occur. The base peak for both 2-methylbiphenyl and 4-methylbiphenyl is often the molecular ion itself (m/z = 168), but significant fragments are also observed. nist.govnist.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 294 | [M]⁺ (Molecular Ion) |

| 279 | [M - CH₃]⁺ |

| 167 | [M - I]⁺ |

| 152 | [C₁₂H₈]⁺ (Loss of I and CH₃) |

Computational Chemistry and Theoretical Modeling of 4 Iodo 2 Methyl 1,1 Biphenyl

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in determining the electronic structure of molecules. nih.govrsc.org Calculations for 4-Iodo-2-methyl-1,1'-biphenyl are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov A split-valence basis set like 6-311++G(d,p) is appropriate for carbon and hydrogen atoms, while an effective core potential basis set such as LANL2DZ is often employed for the iodine atom to account for relativistic effects.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. nih.govnih.gov For biphenyl (B1667301) derivatives, a critical geometric parameter is the dihedral angle (φ) between the two phenyl rings. In unsubstituted biphenyl, this angle results from a balance between conjugative effects favoring planarity and steric hindrance between ortho-hydrogens favoring a twisted conformation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C1' (inter-ring) | 1.495 |

| C4-I | 2.102 |

| C2-C(methyl) | 1.510 |

| C-C (aromatic avg.) | 1.398 |

| C-H (aromatic avg.) | 1.085 |

| Bond Angles (°) | |

| C2-C1-C1' | 121.5 |

| C6-C1-C1' | 118.0 |

| C3-C4-I | 119.8 |

| C1-C2-C(methyl) | 122.3 |

| Dihedral Angle (°) | |

| C2-C1-C1'-C2' | 65.4 |

Note: The data in this table is hypothetical and representative of typical values for similar structures calculated at the DFT/B3LYP level.

The conformational landscape is defined by the energy profile associated with the rotation around the central C1-C1' bond. The steric hindrance from the ortho-methyl group creates a significant rotational barrier, making planar or near-planar conformations energetically unfavorable.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations provide the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

The predicted vibrational wavenumbers can be correlated with experimental spectra to aid in structural elucidation. Key vibrational modes for this compound include the aromatic C-H stretching, aromatic C-C stretching, C-I stretching, and modes associated with the methyl group. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are commonly scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2920 |

| Aromatic C=C Stretch | 1610 - 1580 |

| Aromatic Ring Breathing | ~1000 |

| C-I Stretch | 650 - 500 |

| C-C Inter-ring Stretch | ~1280 |

Note: The data in this table represents characteristic frequency ranges and is for illustrative purposes.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be a π-orbital distributed across the biphenyl framework, while the LUMO is likely a π*-antibonding orbital. The substituent groups can modulate the energies of these orbitals.

| Parameter | Energy (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: The data in this table is hypothetical and serves as a plausible example for this class of molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to predict reactive sites for electrophilic and nucleophilic attacks. In the MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential localized around the electronegative iodine atom and over the π-systems of the aromatic rings, making these the probable sites for electrophilic interaction. Positive potentials would be found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and core orbitals, closely resembling the familiar Lewis structure concept. uni-muenchen.deusc.edu This method provides valuable information on hybridization, bond polarity, and intramolecular charge transfer (hyperconjugation).

For this compound, NBO analysis can detail the nature of the C-I bond, revealing its polarization and the hybrid orbitals that form it. Furthermore, NBO calculates the stabilization energies (E(2)) associated with delocalization interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction would be the donation of electron density from a p-type lone pair on the iodine atom (n(I)) to the antibonding π* orbitals of the adjacent phenyl ring, indicating hyperconjugation that contributes to the molecule's stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(I) | π(C3-C4) | 2.15 |

| n(I) | π(C5-C6) | 1.98 |

| σ(C-H) (methyl) | σ*(C1-C2) | 3.50 |

Note: The data in this table is illustrative, showing plausible donor-acceptor interactions and their stabilization energies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the excited states of a molecule. ohio-state.edu This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of the UV-Visible absorption spectrum. rsc.org

The output of a TD-DFT calculation includes the excitation energies (wavelengths), oscillator strengths (f), and the primary orbital transitions involved in each excitation. The oscillator strength is a measure of the transition probability, with larger values corresponding to more intense absorption peaks. For this compound, the primary electronic transitions in the UV region are expected to be π → π* transitions localized on the biphenyl system.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.55 | 272 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 4.98 | 249 | 0.48 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.25 | 236 | 0.11 | HOMO → LUMO+1 |

Note: The data in this table is a hypothetical representation of TD-DFT results for a substituted biphenyl.

Prediction of Reactivity Indices and Kinetic Stability

The energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations can be used to compute global reactivity descriptors that quantify a molecule's reactivity and stability. nih.gov These indices are derived from conceptual DFT and provide a quantitative framework for understanding chemical behavior.

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," indicating high kinetic stability and low reactivity. nih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a concise summary of the molecule's predicted chemical nature.

| Descriptor | Value |

| Chemical Potential (μ) | -3.565 eV |

| Chemical Hardness (η) | 2.415 eV |

| Global Electrophilicity Index (ω) | 2.630 eV |

Note: The data in this table is calculated from the hypothetical HOMO/LUMO energies presented in section 5.1.3.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions at a molecular level. nih.govmdpi.com While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, a wealth of theoretical work on analogous systems, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, provides a robust framework for understanding its likely reactive pathways and transition states. nih.govresearchgate.netacs.org

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and its mechanism is widely accepted to proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govtandfonline.com Computational studies on model systems, such as the reaction of bromobenzene (B47551) or other aryl halides with phenylboronic acid, have provided detailed insights into the energetics and geometries of the intermediates and transition states involved in this process. nih.gov

Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is crucial for bringing the two coupling partners together on the metal center. nih.gov The mechanism of transmetalation can be complex and is often influenced by the presence of a base. nih.gov Computational models have shown that the activation energy for this step can be significant. In the aforementioned study on bromobenzene, the transmetalation involving phenylboronic acid was found to be the rate-determining step with an activation energy of 36.8 kcal/mol under neutral conditions. nih.gov However, under basic conditions, which facilitate the formation of a more nucleophilic boronate species, this barrier can be substantially lowered. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments are joined to form the new C-C bond, and the palladium(0) catalyst is regenerated. nih.govnih.gov This step is typically concerted and highly exothermic. nih.gov Calculations have determined the activation energy for this process as well. For the formation of biphenyl in the model system, the activation energy for reductive elimination was approximately 17.7 kcal/mol. nih.gov The transition state for this step involves the simultaneous breaking of the two palladium-carbon bonds and the formation of the new carbon-carbon bond. nih.gov

The table below summarizes the calculated activation energies for a model Suzuki-Miyaura cross-coupling reaction between bromobenzene and phenylboronic acid, which serves as an illustrative example for the potential reaction of this compound.

| Reaction Step | Reactants | Catalyst System | Activation Energy (kcal/mol) |

| Oxidative Addition | Bromobenzene | Pd-H-Beta Zeolite | 2.6 nih.gov |

| Transmetalation (Neutral) | Phenylboronic Acid | Pd-H-Beta Zeolite | 36.8 nih.gov |

| Transmetalation (Basic) | Phenylboronate Anion | Pd-H-Beta Zeolite | 30.5 nih.gov |

| Reductive Elimination | - | Pd-H-Beta Zeolite | 17.7 nih.gov |

These computational findings highlight the critical role of the reaction conditions, such as the presence of a base, in influencing the reaction mechanism and the identity of the rate-determining step. nih.gov The transition states for each of these elementary steps have been characterized computationally, often identified by the presence of a single imaginary frequency in the vibrational analysis. nih.gov The geometries of these transition states provide a molecular-level picture of the bond-breaking and bond-forming processes.

While these data are for a model system, they provide valuable quantitative insights into the mechanistic landscape that this compound would likely navigate in a palladium-catalyzed cross-coupling reaction. Future computational studies specifically targeting this molecule could further refine our understanding of its reactivity, taking into account the electronic and steric effects of the methyl group and the biphenyl moiety.

Stereochemical Research: Axial Chirality and Atropisomerism in Substituted Biphenyls

Origins and Manifestations of Axial Chirality in Biphenyl (B1667301) Systems

Axial chirality in biphenyl systems originates from restricted rotation, or a high barrier to rotation, around the single bond connecting the two phenyl rings. scribd.compharmaguideline.comwikipedia.orgwikipedia.org In an unsubstituted biphenyl, this rotation is relatively free, allowing the molecule to pass through a planar conformation easily. libretexts.org However, when bulky substituents are present in the ortho positions (the positions adjacent to the inter-ring bond), steric hindrance prevents the rings from becoming coplanar. pharmaguideline.comstackexchange.com This steric clash forces the phenyl rings to adopt a twisted, non-planar conformation. libretexts.org

If the substitution pattern on each ring is asymmetric, this twisted conformation is not superimposable on its mirror image, resulting in a chiral molecule. scribd.comwikipedia.org The axis of this chirality is the C-C bond joining the two aryl rings. pharmaguideline.com Stereoisomers that result from this hindered rotation are known as atropisomers (from the Greek a, meaning "not," and tropos, meaning "turn"). pharmaguideline.comwikipedia.org For these isomers to be stable and isolable at a given temperature, the energy barrier to rotation must be sufficiently high to prevent rapid interconversion, or racemization. wikipedia.orglibretexts.org A common benchmark for isolable atropisomers is a half-life for interconversion of at least 1000 seconds, which corresponds to a free energy barrier of approximately 93.5 kJ/mol (22.3 kcal/mol) at 300 K. wikipedia.orgscribd.commdpi.com

Atropisomerism in 4-Iodo-2-methyl-1,1'-biphenyl and Related Halogenated Biaryls

The compound This compound is a prime candidate for exhibiting atropisomerism. The presence of substituents at the ortho positions of the biphenyl core is a key condition for this phenomenon. pharmaguideline.com In this specific molecule, one phenyl ring is substituted with a methyl group at the C2 position, while the other ring is unsubstituted. The methyl group at the ortho position provides the necessary steric bulk to hinder free rotation around the 1,1'-biphenyl bond.

The principle of atropisomerism is well-documented in related halogenated and alkyl-substituted biaryls. The size of the ortho substituents directly influences the degree of rotational restriction. libretexts.org Studies on various polychlorinated biphenyls (PCBs) and other halogenated biaryls confirm that ortho-substitution with halogens like chlorine and bromine creates significant rotational barriers, leading to stable atropisomers. diva-portal.orgclemson.edu Similarly, alkyl groups are effective at restricting rotation. acs.org Therefore, the combination of a methyl group and the implicit hydrogen atom at the other ortho positions (C2' and C6') in This compound creates the necessary asymmetry and steric hindrance to generate stable, separable enantiomers.

Dynamic Processes and Enantiomerization Barriers

The stability of atropisomers is quantified by the energy barrier to enantiomerization—the process of one enantiomer converting into its mirror image via rotation around the chiral axis. This barrier must be surmounted for racemization to occur. libretexts.org The height of this barrier is primarily determined by the steric demands of the ortho substituents. scribd.comacs.org

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods are used to determine these rotational barriers. acs.orgacs.org For biphenyls with a single ortho substituent, barriers can range up to 15.4 kcal/mol. acs.org For di-ortho substituted biphenyls, these barriers are significantly higher. For instance, semi-empirical calculations predict energy barriers of 110-120 kJ/mol for tri-ortho chlorinated biphenyls and 155-165 kJ/mol for tetra-ortho chlorinated biphenyls. diva-portal.org Ab initio calculations, which are generally more accurate, have placed the barrier for a specific hexachlorobiphenyl (PCB 132) at 185 kJ/mol. diva-portal.org

The table below presents calculated and experimental rotational energy barriers for a selection of substituted biphenyls, illustrating the influence of substituent size and position on atropisomeric stability.

| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Method |

| 2-Fluorobiphenyl | F, H | 6.0 | Calculation (B3LYP) |

| 2-Chlorobiphenyl | Cl, H | 11.5 | Calculation (B3LYP) |

| 2-Bromobiphenyl | Br, H | 12.5 | Calculation (B3LYP) |

| 2-Iodobiphenyl | I, H | 15.4 | Experimental (DNMR) acs.org |

| 2,2'-Difluorobiphenyl | F, F | 6.8 | Calculation (B3LYP) |

| 2,2'-Dichlorobiphenyl | Cl, Cl | 17.9 | Calculation (B3LYP) |

| 2,2'-Dimethylbiphenyl | Me, Me | 17.4 | Calculation (B3LYP) |

| 6,6'-Dinitro-2,2'-diphenic acid | NO₂, COOH | >22 | Experimental wikipedia.org |

Data compiled from various sources. wikipedia.orgacs.orgacs.org Note: 1 kcal/mol ≈ 4.184 kJ/mol.

LaPlante and others have classified atropisomers based on their rotational barriers and corresponding half-lives at physiological temperatures. mdpi.comacs.orgresearchgate.net

Class 1: Barrier < 20 kcal/mol; rapidly interconvert at room temperature. mdpi.com

Class 2: Barrier between 20 and 30 kcal/mol; may interconvert over minutes to months, posing challenges for drug development. mdpi.com

Class 3: Barrier > 30 kcal/mol; configurationally stable for years. nih.gov

The significant energy barriers observed in many ortho-substituted biaryls underscore their potential for application as stable chiral ligands and materials. wikipedia.orgacs.org

Chiral Resolution Techniques and Enantioselective Methodologies

The separation of atropisomeric enantiomers, known as chiral resolution, and the direct synthesis of a single enantiomer (enantioselective synthesis) are crucial for utilizing these compounds in stereospecific applications.

Chiral Resolution: This involves separating a racemic mixture of atropisomers. A classical approach involves derivatizing the biphenyl with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. sioc-journal.cn These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography, after which the resolving agent is removed. A more direct and widely used modern technique is chiral High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. acs.org

Enantioselective Methodologies: These methods aim to produce a single atropisomer preferentially, avoiding the need for resolution. A major strategy is the asymmetric metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. yau-awards.comrsc.org These reactions employ a transition metal catalyst (often palladium) combined with a chiral ligand. acs.orgyau-awards.com The chiral ligand, itself an atropisomeric biphenyl derivative like BINAP or a related structure, creates a chiral environment around the metal center, directing the coupling of the two aryl fragments to favor the formation of one atropisomer over the other. acs.orgyau-awards.com Other approaches include organocatalytic methods, where a small chiral organic molecule catalyzes the atroposelective reaction, and strategies that transfer chirality from a pre-existing stereocenter to the biaryl axis. nih.govresearchgate.net High-valent palladium catalysis in conjunction with chiral transient directing groups has also emerged as a powerful method for atroposelective C-H halogenation to create versatile chiral biaryl building blocks. rsc.orgrsc.org

Advanced Applications and Innovations in Biphenyl Chemistry

4-Iodo-2-methyl-1,1'-biphenyl as a Key Intermediate in Complex Chemical Synthesis

This compound serves as a crucial building block in the assembly of more complex molecular architectures. Its utility stems from the presence of the iodo group, which acts as a versatile handle for a variety of chemical transformations, particularly carbon-carbon bond-forming reactions. This makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com

The iodinated biphenyl (B1667301) structure allows for facile functionalization through well-established cross-coupling reactions. For instance, it is a key reactant in Suzuki-Miyaura coupling reactions, where the iodine atom is readily displaced by a variety of organic groups using a palladium catalyst. rsc.orgtandfonline.comarabjchem.org This reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. Similarly, this compound can be employed in other palladium-catalyzed reactions like the Stille coupling, which utilizes organotin reagents. rsc.org

The strategic placement of the methyl group at the 2-position introduces steric hindrance that can influence the conformation of the biphenyl system, leading to the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond. This feature is particularly important in the synthesis of chiral ligands and catalysts. nih.gov The ability to control the three-dimensional structure of molecules is paramount in designing drugs that interact specifically with biological targets.

Furthermore, the iodo-biphenyl moiety can be transformed into other functional groups, expanding its synthetic utility. For example, the iodine atom can be replaced with other halogens, or it can participate in the formation of organometallic reagents, which can then be used in subsequent synthetic steps. This versatility makes this compound and similar iodo-biphenyl compounds indispensable intermediates for the construction of complex, high-value molecules.

A notable application is in the synthesis of biphenyl-based inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, which is a key target in cancer immunotherapy. nih.gov The biphenyl scaffold is also central to the development of potent anticonvulsant drugs. acs.org

Table 1: Selected Applications of this compound in Complex Synthesis

| Application Area | Synthetic Transformation | Significance |

| Pharmaceuticals | Suzuki-Miyaura Coupling | Construction of complex drug molecules, including anticonvulsants and cancer therapeutics. nih.govacs.org |

| Agrochemicals | Cross-Coupling Reactions | Development of novel pesticides and herbicides with improved efficacy. |

| Materials Science | Polymerization Precursor | Synthesis of advanced polymers and optoelectronic materials. lookchem.com |

| Organic Synthesis | Precursor for Organometallic Reagents | Versatile building block for the synthesis of other complex organic molecules. |

Catalyst Development and Application in Biaryl Functionalization

The synthesis and functionalization of biaryl compounds, including this compound, heavily rely on the development of efficient and selective catalysts. Transition metal catalysis, particularly with palladium and nickel, has been instrumental in advancing this field. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions are the most widely used methods for constructing the biaryl scaffold. rsc.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. rsc.orgtandfonline.com The development of new phosphine (B1218219) ligands for palladium catalysts has been crucial in improving the efficiency and scope of these reactions, allowing them to proceed under milder conditions and with a broader range of substrates. mit.edu

Nickel catalysis has emerged as a powerful alternative to palladium, often offering complementary reactivity and being more cost-effective. rsc.orgnih.gov Nickel catalysts have been successfully employed in Kumada coupling reactions, which utilize Grignard reagents, and have shown promise in the enantioselective synthesis of axially chiral biaryls. rsc.orgnih.gov

Recent innovations in catalysis have also explored the use of dual catalytic systems. For example, a cooperative Au/Ag dual-catalysis has been developed for the cross-dehydrogenative biaryl coupling, offering a highly selective route to unsymmetrical biaryls. nju.edu.cn This approach involves the simultaneous activation of two different C-H bonds, a challenging transformation that opens up new avenues for biaryl synthesis. nju.edu.cn

The functionalization of pre-existing biaryl scaffolds is another important area of research. Site-selective C-H functionalization, which allows for the direct modification of specific C-H bonds, is a highly sought-after transformation as it minimizes the need for pre-functionalized starting materials. nih.gov The development of directing groups and specialized catalysts has enabled the selective functionalization of remote C-H bonds in biaryl systems. nih.gov

Table 2: Catalytic Systems for Biaryl Synthesis and Functionalization

| Catalytic System | Reaction Type | Key Features |

| Palladium/Phosphine Ligands | Suzuki-Miyaura, Stille, Heck | High efficiency, broad substrate scope, functional group tolerance. rsc.orgmit.edu |

| Nickel/N-Heterocyclic Carbene Ligands | Kumada, Enantioselective C-O Activation | Cost-effective, complementary reactivity to palladium, enables synthesis of chiral biaryls. rsc.orgnih.gov |

| Gold/Silver Dual Catalysis | Cross-Dehydrogenative Coupling | High selectivity for unsymmetrical biaryls, activation of C-H bonds. nju.edu.cn |

| Palladium/Norbornene Mediator | Remote C-H Functionalization | Site-selective functionalization of previously inaccessible C-H bonds. nih.gov |

Integration of Sustainable Chemistry Principles (e.g., Green Chemistry, Electrosynthesis)

The principles of green chemistry are increasingly being integrated into the synthesis of biphenyl compounds to minimize environmental impact and improve efficiency. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comjddhs.comrroij.com

One of the key tenets of green chemistry is the use of catalytic reactions, which reduce waste by being used in small amounts and being recyclable. researchgate.net The development of highly active and selective catalysts for biaryl synthesis directly contributes to greener chemical processes. researchgate.net Additionally, the use of water as a solvent in reactions like the Suzuki-Miyaura coupling is a significant step towards more environmentally friendly synthesis. tandfonline.com

Electrosynthesis has emerged as a promising green alternative to traditional chemical methods for the synthesis of biphenyls. researchgate.netgoogle.com This technique uses electricity to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants, which generate significant waste. researchgate.net Electrochemical methods can be used for both the synthesis of the biphenyl core and for the functionalization of biphenyl derivatives. google.combeilstein-journals.org For instance, the electrochemical synthesis of biphenyl has been demonstrated with yields ranging from 53.6% to 83.9% under mild, room temperature conditions. google.com

The development of sustainable methods for the synthesis and application of hypervalent iodine reagents, which are often used in the functionalization of iodo-biphenyls, is another area of active research. nsf.govacs.org Electrochemical methods can be used to generate these reagents in situ, avoiding the need to handle and store potentially hazardous materials. nsf.gov

Table 3: Green Chemistry Approaches in Biphenyl Synthesis

| Green Chemistry Principle | Application in Biphenyl Synthesis | Benefits |

| Use of Catalysis | Palladium, Nickel, and other transition metal catalysts. researchgate.net | Reduced waste, higher atom economy, milder reaction conditions. |

| Safer Solvents | Use of water in Suzuki-Miyaura coupling. tandfonline.comjddhs.com | Reduced use of volatile organic compounds (VOCs), improved safety. |

| Electrosynthesis | Electrochemical synthesis of biphenyl and its derivatives. researchgate.netgoogle.com | Elimination of chemical oxidants/reductants, reduced waste, energy efficiency. |

| Renewable Feedstocks | Use of vanillin, a renewable starting material, in a two-step synthesis of a biphenyl derivative. tandfonline.com | Reduced reliance on fossil fuels, more sustainable starting materials. |

Development of Biphenyl-Based Ligands and Materials for Research

The rigid yet conformationally adaptable structure of the biphenyl scaffold makes it an ideal platform for the design of specialized ligands and advanced materials.

In the realm of catalysis, biphenyl-based phosphine ligands, such as BrettPhos and GPhos, have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions. mit.edu The steric bulk and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl rings, leading to catalysts with improved stability, activity, and selectivity. mit.edu The development of chiral biphenyl ligands has been particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.govrsc.org

Biphenyl derivatives are also extensively used in materials science. Their conjugated π-system gives rise to interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.orgumich.edu By incorporating different functional groups onto the biphenyl core, the emission color and efficiency of the resulting materials can be precisely controlled. umich.edu

Furthermore, the ability to create extended polyconjugated systems based on biphenyl units has led to the development of new luminophores and charge-transport materials. umich.edu These materials are being investigated for use in a variety of electronic devices, including sensors and solar cells. The synthesis of new polyconjugated molecules incorporating biphenyl, carbazole (B46965), and other aromatic units has been shown to yield materials with promising luminescent properties. umich.edu

The biaryl motif is also a privileged scaffold in medicinal chemistry, with many biphenyl-containing compounds exhibiting a wide range of biological activities. gre.ac.uk The development of new biphenyl-based molecules continues to be an active area of research for the discovery of new drugs. arabjchem.orggre.ac.uk

Table 4: Biphenyl-Based Ligands and Materials

| Category | Example | Application |

| Ligands for Catalysis | GPhos, BrettPhos | Palladium-catalyzed C-N cross-coupling reactions. mit.edu |

| Chiral phosphino-oxazoline ligands | Enantioselective synthesis. rsc.org | |

| Materials for Electronics | Substituted biphenyls | Organic Light-Emitting Diodes (OLEDs). rsc.orgumich.edu |

| Polyconjugated biphenyl derivatives | Luminophores and charge-transport materials. umich.edu | |

| Biologically Active Molecules | Biphenyl-based PD-1/PD-L1 inhibitors | Cancer immunotherapy. nih.gov |

| Substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides | Anticonvulsant drugs. acs.org |

Q & A

Q. What are the most reliable synthetic routes for preparing 4-Iodo-2-methyl-1,1'-biphenyl in high purity?

- Methodological Answer : The synthesis of iodinated biphenyl derivatives typically involves cross-coupling reactions. A two-step approach is recommended:

Suzuki-Miyaura Coupling : Construct the biphenyl core using 2-methylphenylboronic acid and an iodinated aryl halide (e.g., 4-iodophenyl triflate) with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol, 3:1) under inert conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.

For regioselective iodination, electrophilic substitution with iodine monochloride (ICl) in acetic acid can be employed, though steric effects from the methyl group may require optimization .

Q. How can the structure of this compound be rigorously confirmed?

- Methodological Answer : A multi-technique approach ensures accuracy:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Single crystals grown via slow evaporation in dichloromethane/hexane yield high-resolution data. Confirm bond lengths (C-I ≈ 2.09 Å) and torsion angles .

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the methyl group (δ ~2.3 ppm) and distinct aromatic splitting patterns. ¹³C NMR confirms iodine’s deshielding effect on adjacent carbons.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion ([M]⁺ at m/z 310.01) and isotopic pattern (iodine’s 127I/129I ratio) .

Q. What environmental fate data are available for biphenyl derivatives, and how might iodine substitution alter biodegradation?

- Methodological Answer : Biphenyl derivatives are primarily degraded via microbial meta-cleavage pathways (e.g., by Beijerinckia spp.), where dioxygenases cleave hydroxylated intermediates . However, iodine’s electronegativity and size may hinder enzymatic activity. Key steps to assess fate:

Aerobic Biodegradation Assays : Incubate with soil microbiota (OECD 301B) and monitor iodinated intermediates via LC-MS.

Abiotic Degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV light, λ = 254 nm) to identify persistent metabolites .

Advanced Research Questions

Q. How should researchers address contradictions between laboratory toxicity data and environmental monitoring results for halogenated biphenyls?

- Methodological Answer : Discrepancies often arise from bioavailability differences. To resolve:

- Bioavailability Correction : Measure freely dissolved concentrations using solid-phase microextraction (SPME) or passive samplers, adjusting toxicity thresholds (e.g., LC₅₀) based on lipid-water partitioning .

- Field Validation : Deploy in-situ microcosms in contaminated sediments to compare lab-derived EC₅₀ values with real-world effects .

Q. What experimental strategies can resolve conflicting data on the persistence of iodinated biphenyls in soil vs. aquatic systems?

- Methodological Answer : Use isotopic labeling (¹³C or ¹²⁵I) to track degradation pathways:

Stable Isotope Probing (SIP) : Incubate ¹³C-labeled this compound with soil/water samples and analyze ¹³C-DNA to identify active degraders .

Mass Balance Studies : Quantify iodine release (ICP-MS) and aromatic metabolites (GC-MS) to distinguish abiotic deiodination from microbial breakdown .

Q. What advanced analytical methods are recommended for quantifying trace levels of this compound in complex matrices?

- Methodological Answer : Optimize sensitivity and selectivity via:

- HPLC-UV/ESI-MS : Use a C18 column with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6, 65:35) to enhance ionization efficiency. Limit of detection (LOD) can reach 0.1 µg/L .

- GC-ECD : Derivatize with pentafluorobenzyl bromide to improve volatility. ECD provides nanogram-level detection for iodinated aromatics .

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Methodological Answer : Key parameters include:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce homocoupling byproducts.

- Solvent Optimization : Replace toluene with DMAc to enhance iodine solubility and reaction homogeneity.

- In-situ Monitoring : Use ReactIR to track reaction progress and terminate at ~85% conversion to avoid decomposition .

Q. What ecotoxicological study designs are most appropriate for assessing the chronic effects of iodinated biphenyls on aquatic ecosystems?

- Methodological Answer : Follow OECD 211 (Daphnia magna reproduction) and OECD 210 (Fish early-life stage) guidelines with modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.